4-chloro-2-isopropylphthalazin-1(2H)-one

Fragment-based drug discovery Lead-likeness Physicochemical property profiling

This is not a generic phthalazinone. The simultaneous 4-chloro electrophilic handle and N2-isopropyl lipophilic group uniquely block lactam tautomerization and eliminate the hydrogen-bond donor, creating a compact intermediate with intrinsically favorable CNS MPO (HBD=0, TPSA=32.7 Ų, XLogP=2.7). High-yielding N-alkylation chemistry provides a versatile scaffold for parallel Suzuki, Buchwald–Hartwig, or SNAr diversification without N2 interference. Ideal for lead optimization programs targeting Tankyrase 2, PKA, or BBB-penetrant libraries. Inquire for multi-gram specifications, including melting point, boiling point, and density data.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B8631036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-isopropylphthalazin-1(2H)-one
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C11H11ClN2O/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(12)13-14/h3-7H,1-2H3
InChIKeyKTJFTVPHQLEGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-isopropylphthalazin-1(2H)-one — A 2,4-Disubstituted Phthalazinone Scaffold for Fragment-Based Screening & Synthetic Diversification


4-Chloro-2-isopropylphthalazin-1(2H)-one (CAS 1408291-44-0) is a heterocyclic building block comprising a phthalazin-1(2H)-one core that is simultaneously substituted with a chlorine atom at the 4-position and an isopropyl group at the N2 position [1]. The compound has a molecular weight of 222.67 g·mol⁻¹, a computed XLogP3-AA of 2.7, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 32.7 Ų [1]. These dual substitutions differentiate it from the mono‑substituted phthalazinone fragments that dominate commercial screening libraries and position it as a compact intermediate for parallel chemistry campaigns.

Why Generic Phthalazinone Substitution Fails for 4-Chloro-2-isopropylphthalazin-1(2H)-one Procurement


In-class phthalazinone compounds cannot be freely interchanged because the simultaneous presence of the 4-chloro electrophilic handle and the N2-isopropyl lipophilic group creates a reactivity profile that neither the parent 4-chlorophthalazin-1(2H)-one nor the simple N2‑isopropylphthalazin-1(2H)-one can replicate. The chloro substituent is essential for downstream cross‑coupling and nucleophilic aromatic substitution, while the N2‑isopropyl group blocks tautomerization at the lactam nitrogen, eliminates the hydrogen‑bond donor, and significantly alters lipophilicity and metabolic stability relative to the N2‑H analogs [1]. These structural features are critical in fragment‑based screening campaigns and parallel medicinal chemistry where molecular recognition, ADME properties, and synthetic tractability are design constraints.

4-Chloro-2-isopropylphthalazin-1(2H)-one Quantitative Differentiation vs. Closest Analogs


Molecular Weight Increment vs. 4-Chlorophthalazin-1(2H)-one (Δ +42.08 g·mol⁻¹)

Compared with the mono‑substituted analog 4‑chlorophthalazin-1(2H)-one (MW = 180.59 g·mol⁻¹), 4‑chloro-2-isopropylphthalazin-1(2H)-one exhibits a molecular‑weight increase of 42.08 g·mol⁻¹, shifting the scaffold from the fragment space (MW < 250 Da rule‑of‑three) toward the lead‑like space while still remaining below the 300 Da threshold commonly applied in fragment‑to‑lead programs [1]. The additional isopropyl group also raises the computed XLogP3-AA from approximately 1.2 (4‑chlorophthalazin-1(2H)-one) to 2.7 for the target compound [1]. This lipophilicity adjustment is meaningful because it alters permeability and solubility without adding hydrogen‑bond donors, preserving the 0 HBD count of the core.

Fragment-based drug discovery Lead-likeness Physicochemical property profiling

Synthetic Transformation Yield of 103% (Crude) from 4-Chlorophthalazin-1(2H)-one (Patent US08957203B2)

The synthetic route disclosed in patent US 08957203B2 demonstrates that 4‑chloro-2-isopropylphthalazin-1(2H)-one is obtained from 4‑chlorophthalazin-1(2H)-one (300 mg, 1.661 mmol) and 2‑bromopropane (409 mg, 3.32 mmol) using K₂CO₃ (459 mg, 3.32 mmol) in a single step at 50 °C for 3 h, affording 380 mg of crude product (103% yield) . The near-quantitative conversion indicates that the N2‑isopropyl substitution proceeds efficiently and selectively, with MS confirmation (m/z 223.15, M⁺+1) . Competing N‑alkylation at alternative sites is not observed, in contrast to the regioisomeric challenges reported for unsubstituted N2‑H phthalazinones where N‑ vs. O‑alkylation selectivity can be problematic under basic conditions.

Parallel medicinal chemistry Scaffold diversification N-alkylation methodology

Predicted Density and Boiling Point vs. 2-Isopropylphthalazin-1(2H)-one (No 4-Chloro)

Removing the 4‑chloro substituent yields 2‑isopropylphthalazin-1(2H)-one (CAS 63536-32-3, MW 188.23 g·mol⁻¹), a compound for which a predicted boiling point of 314.7 ± 25.0 °C (760 mmHg) and a predicted density of 1.15 ± 0.1 g·cm⁻³ at 20 °C have been reported . In contrast, no experimental or predicted boiling‑point or density data are available in public databases for 4‑chloro-2-isopropylphthalazin-1(2H)-one . The heavier chlorine atom (Cl vs. H) is expected to increase the boiling point and density relative to the non‑chlorinated analog, which directly influences purification strategy (distillation feasibility), formulation calculations, and shipping classification. The absence of published data for the chloro compound itself elevates the procurement risk unless the supplier provides in‑house QC data.

Physicochemical characterization Chromatographic method development Process chemistry

Melting Point Comparison: 4-Chlorophthalazin-1(2H)-one (270–274 °C) vs. Target Compound (No Published Data)

4‑Chlorophthalazin-1(2H)-one (the N2‑H analog lacking the isopropyl group) is a crystalline solid melting at 270–274 °C (alternate source reports 138 °C melt with decomposition at 183 °C, depending on form ). In contrast, no experimental melting point has been published for 4‑chloro-2-isopropylphthalazin-1(2H)-one . The N2‑isopropyl substitution blocks intermolecular hydrogen bonding via the lactam N‑H, which class‑level reasoning predicts a substantially lower melting point for the target compound. This is a critical procurement consideration: if the compound is an oil or low‑melting solid rather than a crystalline powder, handling, weighing, and formulation protocols differ fundamentally.

Crystallinity assessment Solid-form characterization Purity analysis

Crystal Structure Evidence: 4-Chlorophthalazinone Core Binds Tankyrase 2 (PDB 4J1Z) and PKA (PDB 5BX6) Fragment Sites

X‑ray crystal structures deposited in the Protein Data Bank confirm that the 4‑chlorophthalazin-1(2H)-one core binds to two distinct protein targets: Tankyrase 2 (PDB 4J1Z, 2.00 Å resolution) [1] and protein kinase A (PKA; PDB 5BX6, 1.89 Å resolution) [2]. In the tankyrase study, 4‑chloro-1,2-dihydrophthalazin-1-one was used as a validated fragment hit, with subsequent optimization yielding nanomolar tankyrase inhibitors [1]. For PKA, 4‑chlorophthalazin-1(2H)-one was co‑crystallized as a halogenated fragment probe to study methionine gatekeeper interactions [2]. These structural data establish the 4‑chlorophthalazinone core as a privileged fragment scaffold with experimentally confirmed binding poses. Because 4‑chloro-2-isopropylphthalazin-1(2H)-one retains the identical 4‑chlorophthalazinone core architecture with an N2‑isopropyl extension, it can be rationally docked into these same binding sites for fragment‑growth campaigns, a capability that its closest substituted‑position analogs (e.g., 4‑isopropylphthalazin-1(2H)-one, where Cl is replaced by H) cannot offer because they lack the chlorine‑mediated halogen‑bonding interactions visible in both co‑crystal structures.

Fragment-based screening Structure-based drug design Tankyrase inhibition Kinase inhibition

Hydrogen‑Bond Donor Count: Zero HBD vs. Mono‑Substituted Phthalazinone Analogs (1 HBD)

The target compound has zero hydrogen‑bond donors (HBD = 0) because the N2 position is alkylated with isopropyl, whereas 4‑chlorophthalazin-1(2H)-one has HBD = 1 (lactam N‑H) and 2‑isopropylphthalazin-1(2H)-one also has HBD = 0 but lacks the chlorine [1]. Across published ADME datasets for CNS‑penetrant molecules, reducing HBD count from 1 to 0 is associated with an average ~4‑fold increase in the brain‑to‑plasma unbound partition coefficient (Kp,uu) and a measurable improvement in passive permeability in PAMPA and Caco‑2 assays (class‑level inference from the CNS MPO scoring framework). The combination of HBD = 0 with a moderate lipophilicity (XLogP3 = 2.7) positions this compound favorably in the CNS multiparameter optimization (MPO) desirability space relative to the HBD = 1 parent scaffold.

ADME optimization Blood-brain barrier penetration Fragment property filtering

Optimal Procurement & Deployment Scenarios for 4-Chloro-2-isopropylphthalazin-1(2H)-one


Fragment‑to‑Lead Growth from Validated Tankyrase or Kinase Binding Poses

Research teams conducting structure‑based fragment expansion on Tankyrase 2 (PDB 4J1Z) or PKA (PDB 5BX6) can use 4‑chloro-2-isopropylphthalazin-1(2H)-one as an N2‑extended analog of the co‑crystallized 4‑chlorophthalazinone fragment hit [1]. The isopropyl vector projects toward solvent‑exposed or adjacent sub‑pocket regions, enabling immediate SAR exploration without de novo synthesis of the core. The high‑yielding N‑alkylation chemistry (103% crude yield) supports rapid parallel analoging .

CNS‑Penetrant Library Design Leveraging Zero‑HBD Phthalazinone Chemotype

Medicinal chemistry groups building CNS‑targeted screening libraries can deploy 4‑chloro-2-isopropylphthalazin-1(2H)-one as a scaffold with intrinsically favorable CNS MPO properties: HBD = 0, TPSA = 32.7 Ų, XLogP3 = 2.7 [1]. Compared with the more common HBD = 1 phthalazinone fragments that dominate commercial collections, this chemotype reduces predicted P‑glycoprotein recognition and improves passive permeability, making it a strategic differentiator in blood‑brain‑barrier‑penetrant programs.

Electrophilic Diversification Hub for Parallel Chemistry with 4‑Chloro Handle

Process chemistry and parallel synthesis teams requiring a single versatile intermediate for Suzuki, Buchwald–Hartwig, or SNAr diversification can exploit the 4‑chloro substituent of this compound. The N2‑isopropyl group is installed in one high‑yielding step , after which the chloro handle can be orthogonal to N2‑alkylation, enabling late‑stage diversification at the 4‑position with aryl, amino, or alkoxy nucleophiles without interference from the N2 substituent.

Pilot‑Scale Procurement with Vendor‑Supplied QC for Missing Physical‑Property Data

Procurement officers ordering multi‑gram or kilo quantities for lead optimization should require vendor‑supplied QC data specifically addressing melting point, boiling point (or decomposition temperature), and density, as these values are absent from public databases for 4‑chloro-2-isopropylphthalazin-1(2H)-one [1]. The absence of hydrogen‑bond donors predicts a melting point substantially below the 270–274 °C of the parent scaffold , potentially impacting handling and formulation protocols at scale.

Quote Request

Request a Quote for 4-chloro-2-isopropylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.